2-Fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine
Description
Properties
Molecular Formula |
C9H11F4NSi |
|---|---|
Molecular Weight |
237.27 g/mol |
IUPAC Name |
[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]-trimethylsilane |
InChI |
InChI=1S/C9H11F4NSi/c1-15(2,3)6-4-5-7(9(11,12)13)14-8(6)10/h4-5H,1-3H3 |
InChI Key |
CIRRJGOCHZQXPA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(N=C(C=C1)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization Data
| Step | Reaction Component | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Chloro-6-(trichloromethyl)pyridine + HF + FeCl3 catalyst | 170–190 °C, 20–30 kg/cm², 8–20 h | ~80 | >99.9 | Industrial scale, continuous HF addition |
| 2 | 2-Fluoro-6-(trifluoromethyl)pyridine + n-BuLi + TMSCl | –78 °C to 0 °C, 1–3 h, inert atmosphere | 70–85 | >98 | Requires anhydrous conditions |
Purification and Recycling
Purification:
Distillation under vacuum is the primary method for purifying the fluorinated pyridine intermediates. The trimethylsilyl derivatives are typically purified by chromatographic techniques due to their sensitivity and volatility.Recycling:
Unreacted starting materials and catalyst residues are recovered and recycled to improve cost-efficiency and reduce waste in industrial processes.
Comparative Analysis of Fluorinating Agents
| Fluorinating Agent | Advantages | Disadvantages | Industrial Feasibility |
|---|---|---|---|
| Anhydrous Hydrogen Fluoride | High selectivity, scalable | Corrosive, requires special equipment | Widely used industrially |
| Potassium Fluoride | Readily available, effective | High temperature needed | Suitable for halogen exchange |
| Antimony Trifluorodichloride | Effective for selective fluorination | Toxic, expensive | Limited industrial use |
| Metal Fluorides (SnF4, AgF2) | Various reactivities, catalytic potential | Cost and handling complexity | Experimental/limited scale |
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine involves its interaction with molecular targets through its functional groups. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, while the trimethylsilyl group can influence its solubility and stability. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Key Structural and Electronic Features:
- Fluorine and Trifluoromethyl Groups : These substituents enhance electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution (NAS) reactions .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 2-fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine with structurally related pyridine derivatives, highlighting substituent positions and functional group impacts:
Reactivity and Functional Group Influence
- Electrophilicity: The trifluoromethyl group at position 6 increases ring electron deficiency, enhancing reactivity toward nucleophiles compared to non-fluorinated analogs (e.g., 5-Amino-2-(trifluoromethyl)pyridine, similarity score 0.75 ).
- Steric Effects : The trimethylsilyl group at position 3 reduces reaction rates at adjacent positions but stabilizes intermediates through hydrophobic interactions .
Pharmaceutical Relevance
- Retinol-Binding Protein Antagonists: Analogous compounds (e.g., ) demonstrate the role of fluorinated pyridines in modulating protein-ligand interactions .
- Enzyme Inhibition : Trifluoromethyl groups enhance binding affinity to hydrophobic enzyme pockets, as seen in DHODH inhibitors (89% yield in compound 6h, ) .
Materials Science
- Silicon-Based Derivatives : Trimethylsilyl groups improve thermal stability in polymers and electronic materials (e.g., ) .
Biological Activity
2-Fluoro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine (CAS No. 2387007-06-7) is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural characteristics, including the presence of fluorine and a trimethylsilyl group, suggest possible applications in various therapeutic areas, particularly in the development of antiviral and anticancer agents.
- Molecular Formula: C10H8F4N
- Molecular Weight: 223.17 g/mol
- IUPAC Name: this compound
- CAS Number: 2387007-06-7
Biological Activity Overview
Research on the biological activity of this compound has indicated several potential mechanisms of action, particularly in relation to enzyme inhibition and interaction with nucleic acids.
Anticancer Potential
The incorporation of fluorine into organic molecules often enhances their metabolic stability and bioavailability. Preliminary studies indicate that derivatives of pyridine can act as inhibitors of key enzymes involved in cancer cell proliferation. The trifluoromethyl group may also contribute to increased potency against certain cancer types by modifying the compound's interaction with cellular targets.
While detailed mechanistic studies specifically for this compound are scarce, insights can be drawn from the mechanisms of related compounds:
- Enzyme Inhibition: Many fluorinated pyridines inhibit enzymes such as thymidine kinase, which is crucial for DNA synthesis in both viral and cancer cells.
- Nucleic Acid Interaction: Fluorinated compounds often mimic natural nucleotides, allowing them to integrate into viral or cancerous DNA/RNA, leading to chain termination or misincorporation during replication.
Case Studies and Research Findings
- In Vitro Studies:
- A study exploring the activity of various pyridine derivatives found that modifications at the 3-position significantly influenced enzyme inhibition rates. This suggests that similar modifications in this compound could enhance its biological activity.
- Structural Analyses:
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Biological Activity | Notable Features |
|---|---|---|---|
| Trifluridine | 94239-04-0 | Antiviral | Approved for herpes treatment |
| Sofosbuvir | 1190307-88-0 | Antiviral | HCV treatment via nucleotide analog |
| 5-Fluorouracil | 51-21-8 | Anticancer | Inhibits thymidylate synthase |
Q & A
Advanced Research Question
- Hydrolytic Stability : The silyl group is susceptible to hydrolysis in protic solvents or acidic/basic conditions. Storage under anhydrous environments (e.g., molecular sieves) is critical .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, with the silyl moiety fragmenting earlier than the trifluoromethyl group .
- Photostability : UV-Vis studies indicate no significant degradation under standard lab lighting, but prolonged UV exposure may cleave the C–Si bond .
What methodologies are recommended for assessing biological activity in drug discovery contexts?
Basic Research Question
While direct data on this compound’s bioactivity is limited, related trifluoromethylpyridines are evaluated via:
- Enzyme Assays : Fluorogenic substrates in kinase or protease assays to measure inhibition (IC).
- Microbial Susceptibility Testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .
- Cellular Uptake Studies : LC-MS/MS quantification in cell lysates to assess permeability and metabolic stability .
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
- Cross-Validation : Compare NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian software) to confirm assignments .
- 2D NMR Techniques : HSQC and HMBC resolve ambiguities in connectivity, especially for overlapping signals near the trifluoromethyl group .
- X-ray Crystallography : Definitive structural confirmation, though challenges arise from low crystallinity due to the flexible silyl group .
What strategies mitigate side reactions during functionalization of the pyridine core?
Advanced Research Question
- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl ethers) during fluorination or silylation .
- Flow Chemistry : Reduces residence time in reactive conditions, minimizing decomposition .
- Microwave-Assisted Synthesis : Accelerates reaction rates, improving yields in silylation steps .
How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?
Advanced Research Question
The trifluoromethyl group:
- Deactivates the Ring : Reduces electrophilic substitution rates, necessitating stronger catalysts (e.g., Pd(OAc) with XPhos) for Suzuki-Miyaura couplings .
- Alters Hammett Parameters : σ values (~0.54) increase meta-directing effects, complicating regioselective functionalization .
What computational tools aid in predicting physicochemical properties of this compound?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Predict solubility parameters (logP) and partition coefficients .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to estimate reactivity in nucleophilic/electrophilic attacks .
- COnductor-like Screening MOdel (COSMO-RS) : Models solvent interactions for crystallization optimization .
How can researchers address discrepancies in reported synthetic yields for similar compounds?
Advanced Research Question
- Reproducibility Checks : Verify moisture/oxygen-free conditions, as trace water degrades silyl groups .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., desilylated derivatives) and adjust stoichiometry .
- Scale-Up Considerations : Pilot studies in continuous flow reactors improve heat/mass transfer, reducing yield variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
